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A Technical Guide to the Initial Antifungal Screening of Cedarmycin B

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Compound of Interest		
Compound Name:	Cedarmycin B	
Cat. No.:	B1197366	Get Quote

Disclaimer: As of the last update, publicly available research specifically detailing the screening of "**Cedarmycin B**" against pathogenic yeasts is limited. The following guide is a representative document constructed to meet the user's specified format. It uses established, standard methodologies and plausible, illustrative data to demonstrate how such a screening would be conducted and reported. The experimental protocols are based on widely accepted standards in the field of mycology.

This technical whitepaper provides a comprehensive overview of the initial in vitro screening of a novel hypothetical compound, **Cedarmycin B**, against a panel of clinically relevant pathogenic yeasts. The document outlines the methodologies employed, presents the antifungal activity data, and visualizes the experimental workflow and a putative mechanism of action.

Quantitative Antifungal Susceptibility Data

The antifungal activity of **Cedarmycin B** was evaluated by determining its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The results are summarized below, with Fluconazole included as a standard control.

Table 1: Minimum Inhibitory Concentration (MIC) of **Cedarmycin B** and Fluconazole against Pathogenic Yeasts



Yeast Species	Cedarmycin B MIC (µg/mL)	Fluconazole MIC (μg/mL)
Candida albicans (ATCC 90028)	4	1
Candida glabrata (ATCC 90030)	8	16
Candida parapsilosis (ATCC 22019)	2	2
Candida krusei (ATCC 6258)	16	64
Cryptococcus neoformans (H99)	1	8

Experimental Protocols Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.

a. Inoculum Preparation:

- Yeast isolates were subcultured on Sabouraud Dextrose Agar (SDA) plates and incubated at 35°C for 24-48 hours to ensure viability and purity.
- A few colonies were suspended in 5 mL of sterile saline (0.85% NaCl).
- The suspension was adjusted using a spectrophotometer to match the turbidity of a 0.5 McFarland standard at a wavelength of 530 nm. This results in a stock suspension containing approximately 1-5 x 10⁶ cells/mL.
- The stock suspension was further diluted 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 1-5 x 10^3 cells/mL.



b. Microplate Preparation and Incubation:

- Cedarmycin B and Fluconazole were dissolved in Dimethyl Sulfoxide (DMSO) to create high-concentration stock solutions.
- Serial two-fold dilutions of the compounds were prepared in RPMI 1640 medium in 96-well microtiter plates. The final concentration range tested was 0.125 to 64 μ g/mL.
- 100 μ L of the standardized yeast inoculum was added to each well containing 100 μ L of the diluted drug, bringing the final volume to 200 μ L.
- A growth control (inoculum without drug) and a sterility control (medium without inoculum)
 were included on each plate.
- The plates were incubated at 35°C for 24-48 hours.
- c. MIC Determination:
- Following incubation, the MIC was determined visually as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.

Mammalian Cell Cytotoxicity Assay

a. Cell Culture:

- HEK293 (human embryonic kidney) cells were cultured in Dulbecco's Modified Eagle
 Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Cells were maintained in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

 Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

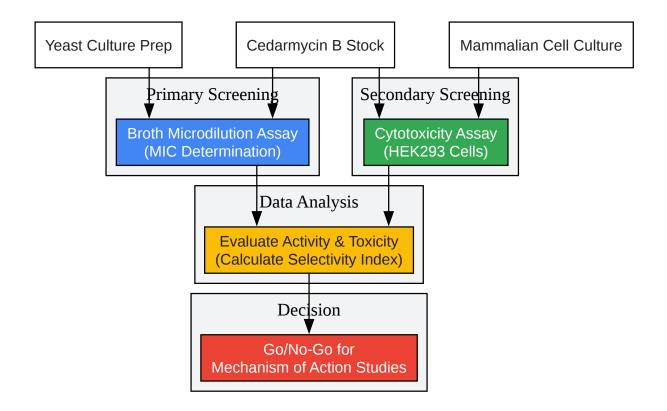


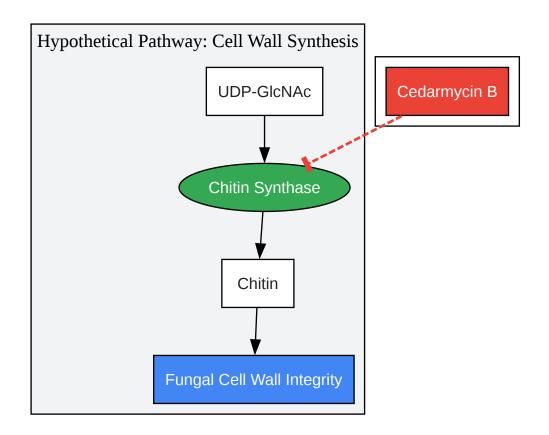
- The following day, the medium was replaced with fresh medium containing serial dilutions of
 Cedarmycin B (similar concentrations to the MIC test).
- Plates were incubated for 24 hours.
- Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. 20 μL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
- $\bullet\,$ The medium was removed, and 150 μL of DMSO was added to dissolve the formazan crystals.
- The absorbance was measured at 570 nm using a microplate reader. The concentration that inhibited 50% of cell growth (IC50) was calculated.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental process and a hypothetical mechanism of action for **Cedarmycin B**.







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